molecular formula C7H12F3NO B13940363 N,N-Diethyl-3,3,3-trifluoropropanamide CAS No. 124397-92-8

N,N-Diethyl-3,3,3-trifluoropropanamide

Cat. No.: B13940363
CAS No.: 124397-92-8
M. Wt: 183.17 g/mol
InChI Key: HEELAURFSABMDX-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,3,3-trifluoropropanamide is a fluorinated amide derivative with the molecular formula C₇H₁₂F₃NO. Its structure features a trifluoromethyl (-CF₃) group at the β-position of the propanamide backbone, coupled with diethylamino substituents on the nitrogen atom. This compound is characterized by its strong electron-withdrawing trifluoromethyl group, which enhances thermal and chemical stability while influencing lipophilicity and reactivity.

Properties

CAS No.

124397-92-8

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

N,N-diethyl-3,3,3-trifluoropropanamide

InChI

InChI=1S/C7H12F3NO/c1-3-11(4-2)6(12)5-7(8,9)10/h3-5H2,1-2H3

InChI Key

HEELAURFSABMDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3,3,3-trifluoropropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining the required reaction conditions and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

N,N-Diethyl-3,3,3-trifluoropropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3,3,3-trifluoropropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-Diethyl-3,3,3-trifluoropropanamide and related compounds:

Compound Name Molecular Formula Key Substituents Physical Properties Synthetic Route Applications/Notes
This compound C₇H₁₂F₃NO -CF₃ at β-position, -N(Et)₂ Likely liquid; moderate lipophilicity Not explicitly detailed, but analogous to acyl chloride + diethylamine reaction Potential use in medicinal chemistry (e.g., as a proelectrophile or enzyme modulator)
N,N-Diethyl-2,3,3,3-tetrafluoropropanamide C₇H₁₁F₄NO -CF₃ at β-position, additional F at α Colorless to pale yellow liquid; weak ammonia odor Reaction of 2,3,3,3-tetrafluoropropionic acid with diethylamine Higher electronegativity due to α-fluorine; possible use in agrochemicals
N,N-Diethyl-3-phenylpropanamide C₁₃H₁₉NO Phenyl group at β-position Yellow oil (82% yield) 3-Phenylpropanoyl chloride + diethylamine Demonstrates how aromatic substituents increase steric bulk and alter reactivity
N-Phenyl-3,3,3-trifluoropropanamide C₉H₈F₃NO -CF₃ at β-position, -N(Ph) Solid (exact data not provided) Unsuccessful as a nucleophile in Friedel–Crafts reactions Limited reactivity in certain electrophilic substitutions due to electronic effects
N-(4-Acetylphenyl)-3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanamide C₁₄H₁₀F₉NO₂ Multiple -CF₃ groups, acetylphenyl High electronegativity and stability Not detailed Extreme electron-withdrawing effects; potential specialty material applications
N,N-Diethyl-3-(4-fluorophenyl)-3-(furan-2-yl)propanamide C₁₇H₂₀FNO₂ Fluorophenyl + furan substituents logP = 3.1951; racemic mixture Structural complexity suggests multi-step synthesis Enhanced lipophilicity and steric effects for pharmaceutical targeting

Key Comparative Insights:

Electronic Effects: The trifluoromethyl group in the target compound imparts strong electron-withdrawing properties, enhancing stability and altering reactivity compared to non-fluorinated analogs (e.g., N,N-diethyl-3-phenylpropanamide). This group reduces nucleophilicity at the carbonyl oxygen, making the compound less reactive in electrophilic substitutions . N,N-Diethyl-2,3,3,3-tetrafluoropropanamide exhibits even greater electronegativity due to the α-fluorine, which may hinder certain reactions but improve thermal stability .

In contrast, hydroxylated derivatives (e.g., substituted N-phenyl-2-hydroxy-2-methyl-3,3,3-trifluoropropanamide) show distinct bioactivity, such as pyruvate dehydrogenase activation, highlighting the role of polar functional groups in modulating biological interactions .

Synthetic Complexity :

  • Compounds with heterocyclic or multi-fluorinated substituents (e.g., furan, oxadiazole, or bis-trifluoromethyl groups) require more elaborate synthetic routes, often involving multi-step functionalization .

Applications :

  • This compound is a candidate for drug discovery due to its balance of lipophilicity and electronic properties.
  • N,N-Diethyl-2,3,3,3-tetrafluoropropanamide may find use in agrochemicals or specialty polymers due to its high fluorine content and stability .

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